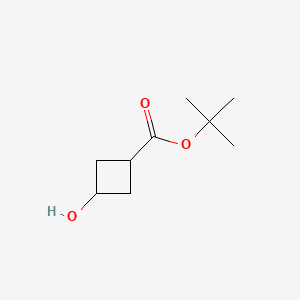

cis-tert-Butyl 3-hydroxycyclobutanecarboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVLAZGEMLWPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726840 | |

| Record name | tert-Butyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939768-64-6, 1311158-43-6 | |

| Record name | tert-Butyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1r,3r)-tert-butyl 3-hydroxycyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of cis-tert-Butyl 3-hydroxycyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug discovery. The unique puckered structure of the cyclobutane ring offers a three-dimensional scaffold that can be exploited to improve the pharmacological properties of drug candidates. This document details the core synthetic route, provides in-depth experimental protocols for each key step, and presents quantitative data in a clear, tabular format for easy comparison and implementation.

Introduction

The cyclobutane motif is increasingly incorporated into small-molecule drug candidates to enhance properties such as metabolic stability, potency, and selectivity. This compound, with its defined stereochemistry and functional groups, serves as a versatile intermediate for the synthesis of more complex molecules. This guide focuses on a robust and scalable three-step synthesis beginning from the commercially available starting material, 1,1-cyclobutanedicarboxylic acid. The pathway involves the synthesis of the key intermediate 3-oxocyclobutanecarboxylic acid, followed by esterification and a stereoselective reduction to yield the desired cis-isomer.

Overall Synthesis Pathway

The synthesis of this compound is achieved through the following three key transformations:

-

Synthesis of 3-Oxocyclobutanecarboxylic Acid: This intermediate is prepared from 1,1-cyclobutanedicarboxylic acid.

-

Esterification to tert-Butyl 3-Oxocyclobutanecarboxylate: The carboxylic acid is converted to its tert-butyl ester.

-

Stereoselective Reduction: The ketone is reduced to the corresponding alcohol, with a preference for the cis-isomer.

The logical flow of this synthesis is depicted in the following diagram:

In-Depth Technical Guide: Physicochemical Properties of cis-tert-butyl 3-hydroxycyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry. This document compiles available data on its chemical and physical characteristics, outlines a likely experimental protocol for its synthesis, and discusses its relevance in the context of drug discovery and development.

Core Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its rigid, three-dimensional cyclobutane scaffold makes it an attractive component for introducing conformational constraints in drug candidates, which can lead to improved potency and selectivity.[2]

Table 1: Physicochemical Data Summary

| Property | Value | Source/Comment |

| CAS Number | 939768-64-6 | [1] |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Data not available. For the analogous carbamate, 117 °C.[3] | |

| Boiling Point | Data not available. | |

| Density | Data not available. For the analogous carbamate, 1.107 g/cm³.[3] | |

| Solubility | Data not available. Likely soluble in common organic solvents. | |

| pKa | Data not available. Predicted for methyl ester analogue: ~14.7. | |

| LogP | Data not available. For the analogous carbamate, XLogP3 is 0.9.[4] | |

| Storage | Store at room temperature or in a refrigerator. | [1] |

Experimental Protocols

Logical Synthesis Workflow

The logical workflow for the synthesis of this compound involves the stereoselective reduction of the ketone precursor, followed by purification to isolate the desired cis-isomer.

Caption: A logical workflow for the synthesis of the target compound.

Methodology: Stereoselective Reduction of tert-butyl 3-oxocyclobutanecarboxylate

The key step in the synthesis is the reduction of the ketone functionality. Sodium borohydride (NaBH₄) is a common and mild reducing agent suitable for this transformation, typically yielding a mixture of cis and trans isomers.[5][6] The choice of solvent and temperature can influence the diastereoselectivity of the reaction.

Reaction: tert-butyl 3-oxocyclobutanecarboxylate + NaBH₄ → cis/trans-tert-butyl 3-hydroxycyclobutanecarboxylate

Procedure Outline:

-

tert-butyl 3-oxocyclobutanecarboxylate is dissolved in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol.[7]

-

The solution is cooled to a low temperature (e.g., 0 °C) in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution.

-

The reaction is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, typically by the addition of a weak acid or water.

-

The product is extracted into an organic solvent, and the organic layer is washed and dried.

-

The solvent is removed under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Methodology: Purification

The separation of the cis and trans diastereomers is crucial for obtaining the desired product. This is typically achieved using chromatographic techniques.

Procedure Outline:

-

The crude mixture of isomers is subjected to column chromatography on silica gel.

-

A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the isomers. The polarity of the eluent is optimized to achieve good separation.

-

Fractions are collected and analyzed by TLC to identify those containing the pure cis-isomer.

-

The fractions containing the pure cis-product are combined, and the solvent is evaporated to yield the purified this compound.

Spectral Data

While commercially available, detailed spectral data in the public domain is scarce. The following table summarizes the expected spectral characteristics based on the structure of the molecule.

Table 2: Expected Spectral Data

| Technique | Expected Characteristics |

| ¹H NMR | - A singlet for the nine protons of the tert-butyl group. - Multiplets for the cyclobutane ring protons. The chemical shifts and coupling constants of the protons on the carbons bearing the hydroxyl and ester groups will be diagnostic for the cis stereochemistry. - A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. |

| ¹³C NMR | - A signal for the quaternary carbon and a signal for the methyl carbons of the tert-butyl group. - Signals for the four carbons of the cyclobutane ring, with the carbons attached to the oxygen atoms (hydroxyl and ester) shifted downfield. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - A strong absorption band around 1730 cm⁻¹ due to the C=O stretching of the ester. - C-H stretching and bending vibrations for the alkyl groups. |

| Mass Spectrometry | - The molecular ion peak (M⁺) may be observed. - Common fragmentation patterns would include the loss of the tert-butyl group, water, and cleavage of the cyclobutane ring. |

Role in Drug Development

Cyclobutane-containing building blocks are increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates.[2] The rigid and three-dimensional nature of the cyclobutane ring can serve as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl rings, to improve metabolic stability, solubility, and binding affinity.[2]

The cis-1,3-disubstituted pattern of this compound provides a defined spatial arrangement of the hydroxyl and ester functionalities. These functional groups can be further elaborated to introduce pharmacophoric elements or to serve as attachment points for linkers in more complex molecules like PROTACs.

Drug Development Workflow Application

This building block can be integrated into a drug discovery workflow, for example, in the synthesis of a library of compounds for screening against a biological target.

Caption: Use of the title compound in a typical drug discovery workflow.

References

- 1. utsouthwestern.edu [utsouthwestern.edu]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. echemi.com [echemi.com]

- 4. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to cis-tert-Butyl 3-hydroxycyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the identification, properties, synthesis, and applications of cis-tert-Butyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development.

Chemical Identification and Properties

CAS Number: 939768-64-6[1]

This compound is a cycloalkane derivative characterized by a cis-substituted cyclobutane ring bearing a hydroxyl group and a tert-butyl ester. This structure makes it a useful intermediate in the synthesis of various complex molecules.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₃ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Room temperature | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the stereoselective reduction of a ketone precursor, tert-butyl 3-oxocyclobutanecarboxylate. The choice of reducing agent is crucial for obtaining the desired cis isomer with high selectivity.

Experimental Protocol: Synthesis

Reaction: Stereoselective reduction of tert-butyl 3-oxocyclobutanecarboxylate.

Materials:

-

tert-Butyl 3-oxocyclobutanecarboxylate

-

Reducing agent (e.g., sodium borohydride, L-selectride®)

-

Anhydrous solvent (e.g., methanol, tetrahydrofuran)

-

Quenching agent (e.g., water, dilute acid)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-oxocyclobutanecarboxylate in an appropriate anhydrous solvent.

-

Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

-

Slowly add the chosen reducing agent to the stirred solution. The choice of reducing agent influences the stereoselectivity of the reaction. For the synthesis of the cis isomer, a sterically hindered hydride source is often preferred.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, cautiously quench the reaction by the slow addition of a quenching agent.

-

Allow the mixture to warm to room temperature.

-

Extract the product into an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude product, which may contain a mixture of cis and trans isomers, can be purified using column chromatography or recrystallization to isolate the desired this compound.

Method 1: Column Chromatography

-

Stationary Phase: Silica gel

-

Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The optimal ratio should be determined by TLC analysis.

-

Procedure:

-

Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure cis isomer.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

-

Method 2: Recrystallization

-

Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

If any insoluble impurities are present, filter the hot solution.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain the purified this compound.

-

Spectral Data for Identification

The structure and purity of this compound can be confirmed by various spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the protons on the cyclobutane ring and the tert-butyl group. The coupling constants between the protons on the cyclobutane ring can help to confirm the cis stereochemistry. The tert-butyl group typically appears as a sharp singlet integrating to nine protons.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the cyclobutane ring, and the carbons of the tert-butyl group.[2]

-

IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band corresponding to the hydroxyl (-OH) group and a strong absorption band for the carbonyl (C=O) group of the ester.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its rigid cyclobutane scaffold and the presence of both a hydroxyl and a protected carboxylic acid functionality allow for diverse chemical modifications.

One notable application is in the synthesis of antiviral agents. For instance, derivatives of this molecule have been explored as potential inhibitors of viral replication, including for viruses like SARS-CoV-2.[3] The cyclobutane ring can act as a bioisostere for other cyclic or acyclic moieties, potentially improving the pharmacokinetic properties of a drug candidate.

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a potential drug candidate.

References

Starting materials for cis-tert-butyl 3-hydroxycyclobutanecarboxylate synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for obtaining cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry. The synthesis is presented with a focus on readily available starting materials and scalable protocols. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided.

Synthetic Strategy Overview

The primary synthetic route to this compound involves a three-step sequence starting from the condensation of a malonic ester with a 1,3-dihalopropane derivative to form the cyclobutane ring. This is followed by esterification to introduce the tert-butyl group and a final stereoselective reduction to yield the desired cis-isomer.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for each key step in the synthesis.

Table 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

| Starting Materials | Reagents and Solvents | Reaction Conditions | Product | Yield |

| Diisopropyl malonate, 2,2-Dimethoxy-1,3-dibromopropane | Potassium tert-butoxide, DMF | Step 1: -5°C to 140°C, 4 days | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | Not isolated |

| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | Concentrated HCl, Water | Step 2: 75-80°C for 30h, then 102-106°C for 120h | 3-Oxocyclobutanecarboxylic acid | ~16% (from diisopropyl malonate) |

Table 2: Esterification and Reduction

| Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield |

| 3-Oxocyclobutanecarboxylic acid | Di-tert-butyl dicarbonate, DMAP, Dichloromethane | Room temperature | tert-Butyl 3-oxocyclobutanecarboxylate | High (not specified) |

| tert-Butyl 3-oxocyclobutanecarboxylate | Sodium borohydride, Methanol | 0°C to room temperature | This compound | High (not specified) |

Experimental Protocols

Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This procedure is adapted from patent literature and involves a two-step, one-pot reaction.

A. Formation of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate

-

To a flask containing N,N-dimethylformamide (DMF), add potassium tert-butoxide with stirring in an ice bath at -5°C.

-

Slowly add a solution of diisopropyl malonate in DMF to the flask.

-

After the addition is complete, warm the mixture to 20°C and stir for 1 hour.

-

Add 2,2-dimethoxy-1,3-dibromopropane and stir for 1 hour at room temperature.

-

Heat the reaction mixture to 140°C and maintain this temperature for 4 days.

-

Cool the mixture, evaporate half of the DMF, and add water.

-

Extract the aqueous layer with n-heptane.

-

Dry the combined organic phases and remove the solvent under reduced pressure to obtain the crude product.

B. Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid

-

To the crude product from the previous step, add water and concentrated hydrochloric acid with stirring.

-

Heat the mixture to 75-80°C and maintain for 30 hours.

-

Increase the temperature to 102-106°C and maintain for 120 hours.

-

Boil off approximately two-thirds of the solvent.

-

Extract the remaining solution with dichloromethane.

-

Dry the combined organic phases with anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Recrystallize the crude product from dichloromethane and n-heptane to yield pure 3-oxocyclobutanecarboxylic acid.

Step 2: Synthesis of tert-Butyl 3-Oxocyclobutanecarboxylate

This step involves the esterification of the carboxylic acid with a tert-butyl group.

-

Dissolve 3-oxocyclobutanecarboxylic acid in dichloromethane.

-

Add di-tert-butyl dicarbonate and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl 3-oxocyclobutanecarboxylate.

Step 3: Stereoselective Reduction to this compound

The final step is the stereoselective reduction of the ketone to the desired cis-alcohol.

-

Dissolve tert-butyl 3-oxocyclobutanecarboxylate in methanol and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (NaBH4) portion-wise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis

Caption: Logical workflow of the synthesis process.

Stereochemistry of 3-hydroxycyclobutanecarboxylate derivatives

An In-depth Technical Guide to the Stereochemistry of 3-Hydroxycyclobutanecarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 3-hydroxycyclobutanecarboxylate derivatives, which are pivotal building blocks in modern medicinal chemistry. The inherent rigidity and puckered, non-planar conformation of the cyclobutane ring offer a unique three-dimensional scaffold that medicinal chemists can leverage to orient pharmacophoric groups with precision.[1][2] This conformational constraint can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic profiles.[1][3] This document details the synthesis, stereochemical control, separation, and characterization of cis and trans stereoisomers, with a focus on their application in drug discovery.

Introduction to Cyclobutane Stereochemistry

The cyclobutane ring is not flat; it adopts a puckered or bent conformation to alleviate torsional strain.[4][5] This puckering results in two distinct substituent positions: axial and equatorial-like. For a 1,3-disubstituted cyclobutane like 3-hydroxycyclobutanecarboxylate, this leads to the existence of diastereomers: cis and trans.

-

cis-isomer: The hydroxyl (-OH) and carboxylate (-COOR) groups are on the same face of the ring.

-

trans-isomer: The hydroxyl and carboxylate groups are on opposite faces of the ring.

Each of these diastereomers is chiral and exists as a pair of enantiomers. The specific stereochemical arrangement profoundly influences the molecule's overall shape and its ability to interact with biological macromolecules.[1]

Caption: Stereoisomers of 3-hydroxycyclobutanecarboxylate.

Stereoselective Synthesis Strategies

A primary route to access 3-hydroxycyclobutanecarboxylate derivatives begins with a precursor such as 3-oxocyclobutanecarboxylic acid or its nitrile equivalent.[1][6][7][8] The stereochemistry is primarily controlled during the reduction of the ketone functionality.

The stereoselective reduction of the 3-oxo group typically yields the cis-isomer as the major product.[1] This outcome is attributed to the steric hindrance of the puckered cyclobutane ring, which favors hydride attack from the less hindered face, leading to the formation of the thermodynamically more stable cis-alcohol.[1]

Caption: General workflow for stereoselective synthesis.

Data Presentation: Stereoselective Reduction Outcomes

The following table summarizes representative quantitative data for the stereoselective reduction of 3-oxocyclobutane precursors, illustrating the typical preference for the cis diastereomer.

| Precursor | Reducing Agent | Solvent | Temp (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 3-Oxocyclobutanecarbonitrile | Sodium Borohydride (NaBH₄) | Methanol | 0 | Typically > 90:10 | > 95 |

| Ethyl 3-oxocyclobutanecarboxylate | Sodium Borohydride (NaBH₄) | Ethanol | 0 | ~ 85:15 | > 90 |

| 3-Oxocyclobutane-1-carboxylic acid | Lithium Borohydride (LiBH₄) | THF | -78 to RT | ~ 95:5 | ~ 88 |

Note: The values presented are generalized from common laboratory practices and principles of stereoselective reductions. Actual results may vary based on specific reaction conditions and substrate modifications.

Experimental Protocols

Protocol: Stereoselective Reduction of 3-Oxocyclobutanecarbonitrile

This protocol describes a generalized procedure for the synthesis of cis-3-hydroxycyclobutanecarbonitrile.

-

Dissolution: Dissolve 3-oxocyclobutanecarbonitrile (1.0 eq) in a suitable anhydrous solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄, 1.1 eq), portion-wise over 15-20 minutes, ensuring the temperature is maintained at or below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the starting material is consumed, slowly add acetone to quench the excess reducing agent. Subsequently, add a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to separate the cis and trans isomers and obtain the desired product.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol outlines a general method for separating the enantiomers of a racemic carboxylic acid derivative, such as 3-hydroxycyclobutanecarboxylic acid.

-

Salt Formation: Dissolve the racemic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add a solution of an enantiomerically pure chiral base (a resolving agent, ~0.5 eq), such as (R)-1-phenylethylamine, dropwise at room temperature.[9]

-

Crystallization: Allow the resulting mixture of diastereomeric salts to crystallize. This may require cooling, slow evaporation of the solvent, or seeding with a crystal. Diastereomers have different physical properties, including solubility, allowing one to crystallize preferentially.[9]

-

Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent to remove the more soluble diastereomeric salt.

-

Purity Check: Determine the diastereomeric excess (d.e.) of the crystalline salt using techniques like NMR spectroscopy or chiral HPLC. If necessary, recrystallize the salt to improve purity.

-

Liberation of Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~1-2.

-

Extraction: Extract the liberated, enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Final Workup: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield the resolved enantiomer. The other enantiomer can often be recovered from the mother liquor from the initial crystallization step.

Chiral Resolution and Analysis

In drug development, it is often necessary to isolate and test individual enantiomers, as they can have different pharmacological and toxicological profiles.[10] The FDA's 1992 policy statement advocated for understanding the properties of each enantiomer in a drug candidate.[10] Resolution is the process of separating a racemate into its constituent enantiomers.[9]

Common methods include:

-

Chemical Resolution: Involves reacting the racemate with a pure chiral resolving agent to form a mixture of diastereomers, which are then separated by physical means like crystallization.[9][10][11]

-

Enzymatic Resolution: Utilizes the high enantioselectivity of enzymes, such as lipases, to selectively react with one enantiomer in the racemic mixture.[10]

-

Chiral Chromatography: Employs a chiral stationary phase (CSP) in HPLC or SFC to physically separate the enantiomers based on their differential interactions with the CSP.[10][11]

Caption: Logical workflow of chemical resolution.

Applications in Drug Development

The cyclobutane scaffold is increasingly utilized in drug discovery to impart favorable properties.[2] Its rigid structure can lock a molecule into a specific conformation, enhancing its binding to a target protein.[1] This can improve potency and selectivity while potentially reducing off-target effects. Furthermore, replacing metabolically labile groups with a stable cyclobutane ring can enhance a drug candidate's pharmacokinetic profile.[1][3]

A prominent example is the use of 3-hydroxycyclobutanecarbonitrile as a key building block for Tofacitinib , a Janus kinase (JAK) inhibitor used to treat autoimmune diseases like rheumatoid arthritis.[7] JAK inhibitors modulate the JAK-STAT signaling pathway, which is crucial for cytokine signaling involved in inflammation.

Caption: Simplified JAK-STAT signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. scribd.com [scribd.com]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 7. benchchem.com [benchchem.com]

- 8. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 11. m.youtube.com [m.youtube.com]

Discovery and history of cyclobutane derivatives in medicinal chemistry

An In-depth Technical Guide on the Discovery, History, and Application of Cyclobutane Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once considered a niche and synthetically challenging motif, the cyclobutane ring has emerged from relative obscurity to become a valuable scaffold in modern medicinal chemistry. Its unique conformational properties, offering a three-dimensional architecture that departs from the flat landscapes of many traditional drug molecules, have captured the attention of drug designers. This guide provides a comprehensive overview of the discovery, history, and medicinal chemistry applications of cyclobutane derivatives, with a focus on key drugs that have successfully incorporated this versatile four-membered ring.

Historically, the cyclobutane moiety was underrepresented in medicinal chemistry, largely due to a lack of accessible synthetic methods and a perception of inherent instability stemming from its significant ring strain (approximately 26 kcal/mol).[1] The first synthesis of cyclobutane itself was achieved in 1907.[2] However, its use as a synthetic intermediate in drug discovery only began to flourish in the last four decades.[3] Today, the cyclobutane ring is recognized for its ability to confer advantageous properties to drug candidates, including improved potency, selectivity, metabolic stability, and pharmacokinetic profiles.[4][5]

This guide will delve into the properties of the cyclobutane ring that make it an attractive scaffold, explore its natural origins, and detail the development of key cyclobutane-containing drugs. We will examine their mechanisms of action through detailed signaling pathways, provide specific experimental protocols for their synthesis and evaluation, and present key quantitative data in a clear, comparative format.

The Advantageous Properties of the Cyclobutane Ring

The utility of the cyclobutane ring in medicinal chemistry stems from its distinct structural and physicochemical properties:

-

Three-Dimensionality: Unlike flat aromatic rings, the puckered conformation of the cyclobutane ring provides a defined three-dimensional geometry. This allows for the precise spatial orientation of substituents, enabling better interaction with the complex three-dimensional binding sites of biological targets.[1][5]

-

Conformational Rigidity: The strained nature of the cyclobutane ring restricts its conformational flexibility. This pre-organization of substituents can lead to a lower entropic penalty upon binding to a target, resulting in enhanced binding affinity and potency.[4]

-

Metabolic Stability: The cyclobutane core can serve as a metabolically stable replacement for more labile groups. For example, replacing a metabolically vulnerable part of a molecule with a cyclobutane ring can block sites of oxidation by cytochrome P450 enzymes, thereby improving the drug's half-life.[5]

-

Bioisosterism: The cyclobutane ring can act as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes. This substitution can improve physicochemical properties like solubility while maintaining or improving biological activity.[1]

-

Novel Chemical Space: The underutilization of the cyclobutane scaffold means that its incorporation opens up novel chemical space for drug discovery, providing opportunities to develop new intellectual property.[1]

Cyclobutane Derivatives in Nature

While relatively rare compared to five- and six-membered rings, the cyclobutane motif is found in a variety of natural products, demonstrating its biological relevance. These natural products often exhibit significant biological activity. Examples include:

-

Pentacycloanammoxic acid: Found in bacteria that perform the anammox process, this lipid is composed of five fused cyclobutane rings, forming a ladder-like structure (a ladderane). This unique membrane component is believed to protect the organism from toxic intermediates in its nitrogen metabolism.[6]

-

Cyclobutane pyrimidine dimers: These are not natural products in the traditional sense but are formed in DNA upon exposure to UV radiation. The photochemical [2+2] cycloaddition between adjacent pyrimidine bases (most commonly thymine) creates a cyclobutane ring that links the two bases. This DNA damage can lead to mutations and skin cancer if not repaired.[3][5][6]

-

Cyclobutane-containing alkaloids: A number of alkaloids isolated from terrestrial and marine organisms contain a cyclobutane ring and exhibit a range of biological activities, including antimicrobial and antitumor effects.[7][8]

Key Cyclobutane-Containing Drugs in Medicinal Chemistry

The successful application of the cyclobutane scaffold is best illustrated by the growing number of approved drugs and clinical candidates that feature this ring system. The following sections will provide a detailed examination of four prominent examples.

Carboplatin: A Second-Generation Platinum Anticancer Agent

Discovery and History: Carboplatin was developed as a second-generation platinum-based anticancer drug to address the severe nephrotoxicity associated with its predecessor, cisplatin. By replacing the two chloride ligands of cisplatin with a cyclobutane-1,1-dicarboxylate ligand, researchers were able to create a compound with a more favorable safety profile while retaining potent anticancer activity.[4] Carboplatin was approved by the FDA in the 1980s and has since become a cornerstone in the treatment of various cancers, including ovarian, lung, and testicular cancers.[9][10]

Mechanism of Action: Carboplatin exerts its cytotoxic effects through a mechanism similar to that of cisplatin. After entering the cell, the cyclobutane-1,1-dicarboxylate ligand is slowly hydrolyzed, leading to the formation of a reactive, positively charged platinum species.[9][10][11] This activated platinum complex then forms covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases.[11] The formation of these platinum-DNA adducts, particularly intrastrand crosslinks, distorts the DNA double helix, which in turn inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9][11][12]

Signaling Pathway: Carboplatin-Induced DNA Damage and Apoptosis

References

- 1. Clinical pharmacokinetics and pharmacodynamics of ivosidenib in patients with advanced hematologic malignancies with an IDH1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [lenus.ie]

- 5. Population pharmacokinetic and exposure‐response analyses of ivosidenib in patients with IDH1 ‐mutant advanced hematologic malignancies - ProQuest [proquest.com]

- 6. Clinical pharmacokinetics of carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A microdosing approach for characterizing formation and repair of carboplatin–DNA monoadducts and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. page-meeting.org [page-meeting.org]

Technical Guide: Solubility Profile of cis-tert-butyl 3-hydroxycyclobutanecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a key building block in medicinal chemistry and drug development. Recognizing the limited availability of public quantitative solubility data for this compound, this document provides a framework for its systematic evaluation. It includes detailed, standardized experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable and reproducible data. Furthermore, this guide presents a relevant synthesis protocol for a related cyclobutane derivative, offering insights into solvent compatibility and handling. The inclusion of structured data tables and workflow diagrams aims to facilitate experimental design and data recording for scientists engaged in drug discovery and process development.

Introduction

This compound is a versatile synthetic intermediate characterized by a compact, rigid cyclobutane core functionalized with a hydroxyl group and a bulky tert-butyl ester. This unique combination of features makes it a valuable component in the design of novel therapeutics, where the cyclobutane scaffold can serve as a bioisosteric replacement for other cyclic or acyclic moieties. The solubility of this compound in various organic solvents is a critical parameter that influences its handling, reactivity in chemical synthesis, purification efficiency, and formulation development.

This guide provides a comprehensive resource for understanding and determining the solubility of this compound. While extensive quantitative data is not publicly documented, the following sections offer standardized methodologies to empower researchers to ascertain its solubility profile in a range of common organic solvents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₃ | [General knowledge] |

| Molecular Weight | 172.22 g/mol | [General knowledge] |

| Appearance | White to off-white solid | [General knowledge] |

| Storage Temperature | Room temperature | [General knowledge] |

Quantitative Solubility Data

The precise solubility of this compound in various organic solvents requires experimental determination. The following table is provided for researchers to record their findings. The protocols detailed in Section 4 are recommended for generating this data. The selection of solvents for screening should be guided by the polarity and intended application, with common choices including alcohols, esters, ethers, and chlorinated solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | ||||

| e.g., Ethanol | ||||

| e.g., Isopropanol | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Tetrahydrofuran | ||||

| e.g., Dichloromethane | ||||

| e.g., Acetone | ||||

| e.g., Acetonitrile | ||||

| e.g., Toluene | ||||

| e.g., Heptane |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility of this compound.

Qualitative Solubility Determination

This method offers a rapid assessment of solubility in various solvents and is useful for initial screening.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, tetrahydrofuran, acetone, heptane)

-

Small test tubes or vials (e.g., 1 dram)

-

Vortex mixer

-

Spatula

Procedure:

-

Weigh approximately 5 mg of this compound into a small test tube.

-

Add the selected solvent dropwise (approximately 0.1 mL at a time) to the test tube.

-

After each addition, cap the test tube and vortex vigorously for 30-60 seconds.

-

Visually inspect the mixture for the complete dissolution of the solid.

-

Continue adding solvent in a stepwise manner until the solid is fully dissolved or a total volume of 1 mL has been added.

-

Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required for dissolution.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

-

Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Synthesis and Purification Context

While this guide focuses on solubility, understanding the solvents used in the synthesis and purification of related compounds can provide valuable context. The following is a representative procedure for the synthesis of a similar cyclobutane derivative, highlighting the use of various organic solvents.

Example Synthesis: Preparation of trans-3-hydroxycyclobutanecarboxylic acid

This multi-step synthesis illustrates the use of organic solvents in reaction, workup, and purification.

-

Reduction Step: 3-oxocyclobutanecarboxylate is dissolved in an organic solvent such as tetrahydrofuran and subjected to stereoselective reduction.

-

Mitsunobu Reaction: The resulting cis-3-hydroxycyclobutanecarboxylate is dissolved in an organic solvent like tetrahydrofuran. Reagents such as p-nitrobenzoic acid, diethyl azodicarboxylate, and triphenylphosphine are added.

-

Workup and Extraction: After the reaction, the solvent is removed, and another organic solvent, for example, methyl tert-butyl ether, is added. The mixture is then washed with an aqueous solution (e.g., saturated sodium bicarbonate).

-

Purification: The crude product is often purified by recrystallization or slurrying in a mixed solvent system, such as ethyl acetate and petroleum ether or n-heptane.

-

Hydrolysis: The final step involves hydrolysis, which may be followed by extraction with an organic solvent to isolate the product.

This synthetic sequence indicates that the cyclobutane core is soluble in ethers (tetrahydrofuran, methyl tert-butyl ether) and esters (ethyl acetate), and likely has lower solubility in non-polar solvents like petroleum ether and n-heptane, which are used for precipitation or recrystallization.

Visualized Workflows

The following diagrams illustrate the experimental workflows described in this guide.

Stability and Storage of cis-tert-butyl 3-hydroxycyclobutanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for cis-tert-butyl 3-hydroxycyclobutanecarboxylate. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, offering insights into its handling, potential degradation pathways, and methodologies for stability assessment.

Physicochemical Properties and Storage Recommendations

This compound is a key building block in medicinal chemistry, valued for its role in introducing the conformationally constrained cyclobutane motif into drug candidates. Understanding its stability is crucial for ensuring the integrity of this starting material and the subsequent synthetic intermediates and final active pharmaceutical ingredients (APIs).

Based on supplier safety data sheets and general chemical principles, the following storage conditions are recommended to maintain the quality and purity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigeration) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | To protect against atmospheric moisture and oxygen, which could potentially participate in degradation reactions. |

| Light | Store in a light-resistant container. | To prevent potential photolytic degradation. |

| Container | Use a clean, dry, and inert container (e.g., amber glass or a suitable plastic). | To avoid contamination and reaction with the container material. |

Potential Degradation Pathways

While specific stability studies on this compound are not extensively published, potential degradation pathways can be inferred based on the functional groups present in the molecule: a tert-butoxycarbonyl (Boc) protected amine, a secondary alcohol, and a cyclobutane ring. Forced degradation studies are essential to definitively identify these pathways.

The primary functional groups susceptible to degradation are the Boc-protecting group and the secondary alcohol. The cyclobutane ring, while strained, is generally stable under typical laboratory conditions but can be susceptible to cleavage under harsh acidic, basic, or thermal stress.[1]

A logical workflow for investigating these potential degradation pathways is outlined below.

Caption: Workflow for Forced Degradation and Analysis.

Acid-Catalyzed Degradation

The Boc-protecting group is notoriously labile under acidic conditions.[2] This is the most probable degradation pathway.

References

Methodological & Application

Application Notes: cis-tert-butyl 3-hydroxycyclobutanecarboxylate as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-tert-butyl 3-hydroxycyclobutanecarboxylate is a valuable chiral building block in medicinal chemistry. Its rigid, three-dimensional cyclobutane scaffold offers a unique structural motif that can be exploited to enhance the pharmacological properties of drug candidates. The presence of both a hydroxyl and a protected carboxyl functional group allows for selective and sequential chemical modifications, making it a versatile starting material for the synthesis of complex bioactive molecules. This document provides detailed application notes and protocols for the utilization of this compound in drug discovery, with a focus on its application in the synthesis of Janus Kinase (JAK) inhibitors.

The cyclobutane ring, while strained, provides a rigid scaffold that can be functionalized to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. The defined spatial orientation of substituents on the cyclobutane ring can lead to enhanced binding affinity and selectivity for biological targets.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its derivatives is presented below. These properties are crucial for designing synthetic routes and for predicting the behavior of resulting drug candidates.

| Property | This compound | cis-tert-butyl 3-aminocyclobutanecarboxylate | cis-3-Aminocyclobutanol |

| Molecular Formula | C₉H₁₆O₃ | C₉H₁₇NO₂ | C₄H₉NO |

| Molecular Weight ( g/mol ) | 172.22 | 171.23 | 87.12 |

| CAS Number | 1036260-25-9 | 136521-99-8 | 33895-97-9 |

| Appearance | Colorless oil or solid | Not specified | Not specified |

| Boiling Point (°C) | Not specified | Not specified | Not specified |

| Melting Point (°C) | Not specified | Not specified | Not specified |

| LogP (calculated) | 1.3 | 1.1 | -0.8[1] |

| pKa (predicted) | ~14.5 (alcohol) | ~9.5 (amine) | ~9.8 (amine) |

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is central to the regulation of immune responses and inflammation.[2] Dysregulation of JAK-STAT signaling is implicated in a range of autoimmune and inflammatory diseases, as well as some cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[3][4]

The unique puckered structure of the cyclobutane ring makes it an attractive scaffold for the design of selective JAK inhibitors. For example, the selective JAK1 inhibitor PF-04965842 incorporates a cis-1,3-cyclobutane diamine linker, which contributes to its potency and selectivity.[2] this compound is an ideal starting material for the synthesis of such cyclobutane-based linkers.

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus where they regulate the transcription of target genes involved in inflammation and immune responses.

Experimental Protocols

The following protocols describe key synthetic transformations of this compound to generate intermediates for the synthesis of JAK inhibitors.

Proposed Synthetic Workflow for a JAK Inhibitor Intermediate

This workflow outlines the conversion of this compound to a key diamine intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

- 4. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]

Application Notes and Protocols: Derivatization of cis-tert-butyl 3-hydroxycyclobutanecarboxylate for Biological Screening

For: Researchers, scientists, and drug development professionals.

Introduction

The cyclobutane motif is an increasingly important structural component in medicinal chemistry.[1][2] Its unique, rigid, and puckered three-dimensional geometry can significantly enhance pharmacological properties such as metabolic stability, binding affinity, and selectivity when incorporated into small-molecule drug candidates.[1][2] The compound cis-tert-butyl 3-hydroxycyclobutanecarboxylate serves as a versatile starting material for generating a library of diverse derivatives for biological screening. The presence of both a hydroxyl and a tert-butyl ester group allows for orthogonal chemical modifications, enabling the exploration of structure-activity relationships (SAR).

This document provides detailed protocols for the derivatization of this compound via esterification and etherification of the hydroxyl group. Furthermore, it outlines standardized high-throughput screening (HTS) protocols for evaluating the resulting compounds for potential antifungal and anticancer activities.

Derivatization Strategies

The derivatization of this compound focuses on modifying the secondary alcohol to introduce a variety of functional groups, thereby altering the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. Two primary derivatization reactions are presented: Steglich esterification and Williamson ether synthesis.

Experimental Workflow for Derivatization and Screening

Caption: Workflow for derivatization and biological screening.

Experimental Protocols

Protocol 1: Synthesis of Ester Derivatives via Steglich Esterification

This protocol describes a general method for the esterification of the hydroxyl group of this compound with various carboxylic acids using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[3][4][5]

Materials:

-

This compound

-

Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add the selected carboxylic acid (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the stirred mixture.

-

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol outlines the O-alkylation of this compound with various alkyl halides.[6][7][8]

Materials:

-

This compound

-

Alkyl halide of choice (e.g., benzyl bromide, ethyl iodide, etc.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Re-cool the mixture to 0°C and add the alkyl halide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0°C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure ether derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Physicochemical and Biological Data of a Representative Derivative Library

The following tables present hypothetical data for a small library of ester and ether derivatives prepared from this compound. This data is for illustrative purposes to demonstrate how results from synthesis and screening can be organized.

Table 1: Synthesized Derivatives and Yields

| Compound ID | R Group | Derivatization Method | Yield (%) |

| CB-E1 | -COCH₃ | Steglich Esterification | 85 |

| CB-E2 | -COPh | Steglich Esterification | 78 |

| CB-E3 | -CO(4-ClPh) | Steglich Esterification | 81 |

| CB-ET1 | -CH₂Ph | Williamson Ether Synthesis | 65 |

| CB-ET2 | -CH₂CH₃ | Williamson Ether Synthesis | 72 |

Table 2: Biological Screening Results

| Compound ID | Antifungal MIC (µg/mL) vs. C. albicans | Cytotoxicity IC₅₀ (µM) vs. HeLa Cells |

| CB-E1 | >128 | >100 |

| CB-E2 | 64 | 75.2 |

| CB-E3 | 32 | 45.8 |

| CB-ET1 | 128 | 89.1 |

| CB-ET2 | >128 | >100 |

| Fluconazole | 8 | N/A |

| Doxorubicin | N/A | 0.8 |

Biological Screening Protocols

Protocol 3: High-Throughput Antifungal Susceptibility Testing

This protocol is adapted for a high-throughput screening (HTS) format to assess the minimum inhibitory concentration (MIC) of the synthesized derivatives against a common fungal pathogen, Candida albicans.[9][10][11][12]

Materials:

-

Candida albicans (e.g., ATCC 90028)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Synthesized cyclobutane derivatives dissolved in DMSO

-

Fluconazole (positive control)

-

DMSO (negative control)

-

Sterile 384-well microplates

-

Resazurin sodium salt solution

-

Plate reader (fluorescence)

Procedure:

-

Compound Plate Preparation: Serially dilute the test compounds in DMSO in a source plate.

-

Assay Plate Preparation: Using an acoustic liquid handler, transfer nanoliter volumes of the compound solutions to a 384-well assay plate.

-

Fungal Inoculum Preparation: Prepare a standardized inoculum of C. albicans in RPMI-1640 medium to a final concentration of 2 x 10³ cells/mL.

-

Inoculation: Dispense 50 µL of the fungal inoculum into each well of the assay plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours.

-

Data Acquisition: Measure the fluorescence (Ex/Em: ~560/590 nm) using a plate reader. The MIC is determined as the lowest concentration of the compound that inhibits fungal growth (i.e., prevents the reduction of resazurin).

Protocol 4: MTT Cytotoxicity Assay

This protocol determines the cytotoxic effects of the synthesized derivatives on a human cancer cell line (e.g., HeLa).[13][14][15][16][17][18]

Materials:

-

HeLa human cervical cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Synthesized cyclobutane derivatives dissolved in DMSO

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48 hours. Include vehicle (DMSO) and positive controls.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.

Putative Signaling Pathway Inhibition

Cyclobutane-containing compounds have been shown to inhibit various signaling pathways critical for cancer cell proliferation and survival.[14] For instance, derivatives can be designed to target key kinases or protein-protein interactions. A hypothetical target for the synthesized library could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. biorxiv.org [biorxiv.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Scale-Up Synthesis of cis-tert-Butyl 3-Hydroxycyclobutanecarboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient, scalable synthesis of cis-tert-butyl 3-hydroxycyclobutanecarboxylate, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are designed for robust, large-scale production, focusing on process efficiency, stereoselectivity, and ease of purification.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence starting from readily available precursors. The overall strategy involves:

-

Synthesis of 3-Oxocyclobutanecarboxylic Acid: A robust and scalable synthesis of the key cyclobutane intermediate.

-

Esterification to tert-Butyl 3-Oxocyclobutanecarboxylate: A high-yielding and clean conversion to the corresponding tert-butyl ester.

-

Stereoselective Reduction: A diastereoselective reduction of the ketone to furnish the desired cis-alcohol.

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for each key step in the synthesis.

Table 1: Reagents and Stoichiometry for the Synthesis of 3-Oxocyclobutanecarboxylic Acid (Illustrative)

| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Stoichiometric Ratio |

| Diisopropyl malonate | 188.22 | 3.60 | 678 g | 1.0 |

| Potassium tert-butoxide | 112.21 | 3.78 | 424 g | 1.05 |

| 2,2-dimethoxy-1,3-dibromopropane | 247.93 | 1.90 | 472 g | 0.53 |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 3.2 L | Solvent |

| Concentrated Hydrochloric Acid | 36.46 | - | As required | Reagent |

| Water | 18.02 | - | As required | Solvent/Reagent |

Note: This data is based on a representative literature procedure and may require optimization for specific scales.[1][2]

Table 2: Reagents and Stoichiometry for the Esterification of 3-Oxocyclobutanecarboxylic Acid

| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Stoichiometric Ratio |

| 3-Oxocyclobutanecarboxylic acid | 114.10 | 1.0 | 114.1 g | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.3 | 283.7 g | 1.3 |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.05 | 6.1 g | 0.05 |

| Nitromethane | 61.04 | - | 2 L | Solvent |

Table 3: Reagents and Stoichiometry for the Stereoselective Reduction

| Reagent | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Stoichiometric Ratio |

| tert-Butyl 3-oxocyclobutanecarboxylate | 170.21 | 1.0 | 170.2 g | 1.0 |

| Sodium borohydride (NaBH₄) | 37.83 | 1.0 | 37.8 g | 1.0 |

| Methanol | 32.04 | - | 2 L | Solvent |

Experimental Protocols

Step 1: Scale-Up Synthesis of 3-Oxocyclobutanecarboxylic Acid

This protocol is adapted from established large-scale synthesis procedures.[1][2]

Procedure:

-

To a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add N,N-dimethylformamide (DMF) and potassium tert-butoxide.

-

Cool the mixture to -5 °C using an ice bath.

-

Slowly add a solution of diisopropyl malonate in DMF over 3 hours, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the mixture to warm to 20 °C and stir for 1 hour.

-

Add 2,2-dimethoxy-1,3-dibromopropane and heat the reaction mixture to 130-140 °C for 85-96 hours.

-

After the reaction is complete, cool the mixture and distill off approximately half of the DMF under reduced pressure.

-

Add water to the cooled residue and extract the aqueous phase multiple times with n-heptane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

-

To the crude intermediate, add water and concentrated hydrochloric acid.

-

Heat the mixture to 75-80 °C for 30-32 hours, then increase the temperature to 102-106 °C and maintain for 120 hours.

-

Distill off approximately two-thirds of the solvent.

-

Extract the remaining aqueous solution with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Recrystallize the crude product from a mixture of dichloromethane and n-heptane to yield pure 3-oxocyclobutanecarboxylic acid.

Step 2: Esterification to tert-Butyl 3-Oxocyclobutanecarboxylate

This protocol utilizes a convenient and high-yielding esterification method with di-tert-butyl dicarbonate.[3][4][5]

Procedure:

-

In a dry reaction vessel, dissolve 3-oxocyclobutanecarboxylic acid and 4-dimethylaminopyridine (DMAP) in nitromethane.

-

Add di-tert-butyl dicarbonate to the solution.

-

Heat the reaction mixture to 50 °C and stir for 16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding dilute hydrochloric acid to hydrolyze any remaining di-tert-butyl dicarbonate.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-oxocyclobutanecarboxylate. The product is often of sufficient purity for the next step without further purification.

Step 3: Stereoselective Reduction to this compound

This protocol describes the stereoselective reduction of the ketone to the desired cis-alcohol using sodium borohydride. The reduction of 3-substituted cyclobutanones generally yields the cis isomer as the major product.[6][7]

Procedure:

-

Dissolve tert-butyl 3-oxocyclobutanecarboxylate in methanol in a reaction vessel equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Visualization of Experimental Workflow

Caption: Detailed experimental workflow for the three-step synthesis.

Concluding Remarks

The presented protocols provide a comprehensive and scalable pathway for the synthesis of this compound. The methods have been selected for their efficiency, reliability, and suitability for large-scale production environments. Researchers and drug development professionals can utilize these detailed procedures as a foundation for the synthesis of this important chemical intermediate, with the understanding that optimization may be necessary to meet specific scale and purity requirements.

References

- 1. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. odinity.com [odinity.com]

- 7. scispace.com [scispace.com]

Application Notes and Protocols for the Characterization of cis-tert-butyl 3-hydroxycyclobutanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: cis-tert-butyl 3-hydroxycyclobutanecarboxylate is a valuable building block in medicinal chemistry and drug development. Its cyclobutane scaffold offers a unique three-dimensional structure that can be exploited to design novel therapeutic agents. Accurate and thorough analytical characterization is crucial to ensure the identity, purity, and stability of this compound. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy